molecular formula C10H8BrN3O B1520614 5-Bromo-3-(phenylamino)-1,2-dihydropyrazin-2-one CAS No. 1148027-28-4

5-Bromo-3-(phenylamino)-1,2-dihydropyrazin-2-one

Cat. No. B1520614
M. Wt: 266.09 g/mol
InChI Key: VBKOGSIEBXMRJR-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structural formula, and IUPAC name. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields such as medicine, industry, or research.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

  • Synthesis and Chemical Transformations : Martins et al. (2013) explored the use of brominated trihalomethylenones as precursors in the synthesis of various pyrazoles, demonstrating the chemical versatility of brominated pyrazine derivatives in producing compounds with potential biological activities (Martins et al., 2013).

  • Tautomerism and Structural Analysis : Trofimenko et al. (2007) investigated the tautomerism of 4-bromo substituted 1H-pyrazoles, including compounds similar to 5-Bromo-3-(phenylamino)-1,2-dihydropyrazin-2-one, providing insights into their structural behavior and stability (Trofimenko et al., 2007).

  • Anti-inflammatory Applications : Arunkumar et al. (2009) synthesized novel pyrazole derivatives of gallic acid, including those related to 5-Bromo-3-(phenylamino)-1,2-dihydropyrazin-2-one, and evaluated their anti-inflammatory activity, indicating potential therapeutic applications (Arunkumar et al., 2009).

  • Cycloaddition Reactions for α-Amino Acid Derivatives : Kim et al. (2004) reported the facile Diels–Alder cycloadditions of 3-Phenylamino-5-bromo-2-pyrone, leading to a range of functionally rich and stereochemically defined cycloadducts, which are useful for synthesizing constrained α-amino acid derivatives (Kim et al., 2004).

  • Potential Antiproliferative Agents : Ananda et al. (2017) synthesized novel pyrazole derivatives and evaluated their potential as antiproliferative agents against cancer cell lines, indicating a possible role in cancer treatment (Ananda et al., 2017).

  • Insecticidal Activity of Analog Compounds : Qi et al. (2014) synthesized and evaluated the insecticidal activities of anthranilic diamides analogs containing 1,3,4-oxadiazole rings, indicating the potential of brominated pyrazine derivatives in pest control applications (Qi et al., 2014).

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properties

IUPAC Name

3-anilino-5-bromo-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O/c11-8-6-12-10(15)9(14-8)13-7-4-2-1-3-5-7/h1-6H,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKOGSIEBXMRJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=CNC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-(phenylamino)-1,2-dihydropyrazin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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